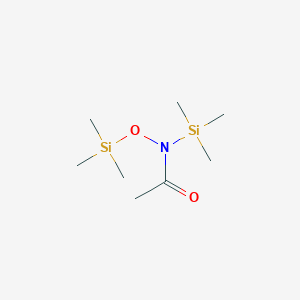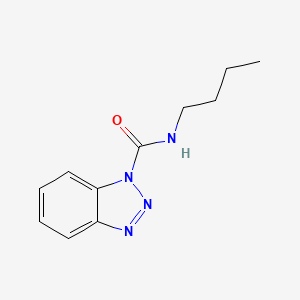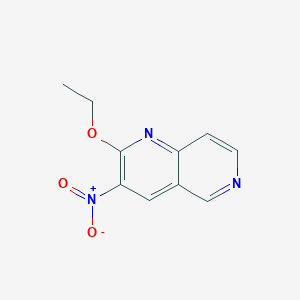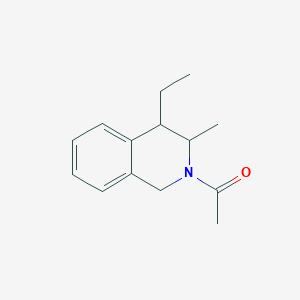![molecular formula C12H9ClN2 B11885902 4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)
4-Chloro-5,6-dihydrobenzo[h]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5,6-dihydrobenzo[h]quinazoline is a chemical compound that belongs to the broader class of quinazoline derivatives. These compounds are characterized by a fused ring structure that combines a benzene ring with a quinazoline moiety, which itself is a fusion of a benzene ring with a pyrimidine ring. The presence of a chlorine atom on the benzene ring adds to the chemical reactivity and potential pharmacological properties of these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6-dihydrobenzo[h]quinazoline often involves the use of starting materials such as hydrazinobenzoic acids, benzylamine, or chlorobenzoates, which are then subjected to cyclization reactions and further functionalization. For instance, the synthesis of various benzo[h]quinazoline analogs can be accomplished through the reaction of chalcone with guanidine . Another innovative route involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with one-carbon donors to produce triazoloquinazolinones.
Industrial Production Methods: Industrial production methods for quinazoline derivatives, including this compound, typically involve large-scale cyclization reactions under controlled conditions. The reaction of aromatic aldehyde and anthranilic acid is a common method for the preparation of quinazoline .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5,6-dihydrobenzo[h]quinazoline can undergo various chemical reactions, including thionation, chlorination, and treatment with multifunctional nucleophiles to access a range of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include hydrazinobenzoic acids, benzylamine, chlorobenzoates, and primary alkylamines. Reaction conditions often involve cyclization reactions under reflux or controlled temperature conditions.
Major Products Formed: Major products formed from these reactions include various substituted quinazoline derivatives, such as phenyl-substituted triazolo-annelated quinazolines and alkylamino derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5,6-dihydrobenzo[h]quinazoline has a wide range of scientific research applications due to its diverse pharmacological properties. It has been studied for its potential as an anticancer agent, with various analogs showing significant anticancer activity against different cancer cell lines . Additionally, quinazoline derivatives have been investigated for their antibacterial, antifungal, anti-inflammatory, and antiviral activities . These compounds are also used in the development of novel therapeutics for diseases such as bladder cancer .
Wirkmechanismus
The mechanism of action of 4-Chloro-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. For example, some quinazoline derivatives have been shown to inhibit tubulin polymerization, thereby triggering apoptosis in cancer cells . The presence of a chlorine atom on the benzene ring enhances the compound’s reactivity and potential pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4-Chloro-5,6-dihydrobenzo[h]quinazoline include other quinazoline derivatives such as 4-phenyl-5,6-dihydrobenzo[h]quinazoline and 10-(4-chlorophenyl)-7-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which includes a chlorine atom on the benzene ring. This structural feature contributes to its distinct chemical reactivity and potential pharmacological properties.
Eigenschaften
Molekularformel |
C12H9ClN2 |
|---|---|
Molekulargewicht |
216.66 g/mol |
IUPAC-Name |
4-chloro-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H9ClN2/c13-12-10-6-5-8-3-1-2-4-9(8)11(10)14-7-15-12/h1-4,7H,5-6H2 |
InChI-Schlüssel |
ZNHGKTWTTFFFSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C31)N=CN=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-8-Chloro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one](/img/structure/B11885822.png)











![2-Phenyl-3-oxa-1-azaspiro[4.5]decane](/img/structure/B11885898.png)

